![molecular formula C17H21F2NO4 B7435079 Ethyl 4,4-difluoro-5-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]-5-oxopentanoate](/img/structure/B7435079.png)
Ethyl 4,4-difluoro-5-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]-5-oxopentanoate
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Overview
Description
Ethyl 4,4-difluoro-5-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]-5-oxopentanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as EF5P and belongs to the class of pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of EF5P involves the inhibition of hypoxia-inducible factor (HIF) pathway. HIF is a transcription factor that plays a crucial role in the adaptation of cells to low oxygen conditions. EF5P inhibits the HIF pathway by binding to the HIF-1α subunit and preventing its translocation to the nucleus. This results in the downregulation of HIF target genes and the inhibition of angiogenesis and tumor growth.
Biochemical and Physiological Effects:
EF5P has been shown to selectively accumulate in hypoxic tissues and has been used as a diagnostic tool for hypoxia. EF5P has also been shown to possess anticancer properties and has been used in various cancer research studies. EF5P has been shown to inhibit the HIF pathway, resulting in the downregulation of HIF target genes and the inhibition of angiogenesis and tumor growth.
Advantages and Limitations for Lab Experiments
The advantages of using EF5P in lab experiments include its selectivity for hypoxic tissues, its anticancer properties, and its ability to inhibit the HIF pathway. However, the limitations of using EF5P include its potential toxicity and the need for further optimization of its synthesis method to achieve high yields and purity.
Future Directions
There are several future directions for the research on EF5P. One direction is to further optimize the synthesis method to achieve higher yields and purity. Another direction is to study the potential use of EF5P in combination with other anticancer drugs to enhance their efficacy. Additionally, the use of EF5P as a diagnostic tool for hypoxia can be further explored. Finally, the potential use of EF5P in other diseases that involve hypoxia, such as ischemic heart disease and stroke, can also be investigated.
Conclusion:
EF5P is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It has been extensively studied for its anticancer properties and its potential use as a diagnostic tool for hypoxia. The mechanism of action of EF5P involves the inhibition of the HIF pathway, resulting in the downregulation of HIF target genes and the inhibition of angiogenesis and tumor growth. The advantages of using EF5P in lab experiments include its selectivity for hypoxic tissues and its anticancer properties, while the limitations include its potential toxicity and the need for further optimization of its synthesis method. There are several future directions for the research on EF5P, including the optimization of its synthesis method, the study of its potential use in combination with other anticancer drugs, and the investigation of its potential use in other diseases that involve hypoxia.
Synthesis Methods
The synthesis of EF5P involves a multi-step process that includes the reaction of 4-hydroxyphenylpyrrolidine with ethyl 4,4-difluoro-5-oxopentanoate in the presence of a base catalyst. The resulting intermediate product is then subjected to further reactions to obtain the final product. The synthesis of EF5P has been optimized to achieve high yields and purity.
Scientific Research Applications
EF5P has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anticancer properties and has been used in various cancer research studies. EF5P has also been studied for its potential use as a diagnostic tool for hypoxia, a condition that occurs when there is a deficiency of oxygen in the tissues. EF5P has been shown to selectively accumulate in hypoxic tissues and can be detected using imaging techniques.
properties
IUPAC Name |
ethyl 4,4-difluoro-5-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO4/c1-2-24-15(22)9-10-17(18,19)16(23)20-11-3-4-14(20)12-5-7-13(21)8-6-12/h5-8,14,21H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLALKIMQGMOACM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)N1CCCC1C2=CC=C(C=C2)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,4-difluoro-5-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]-5-oxopentanoate |
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